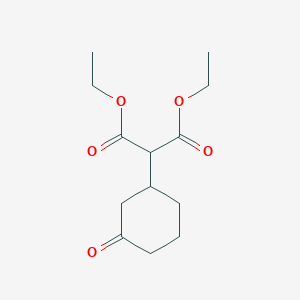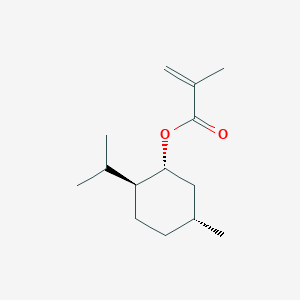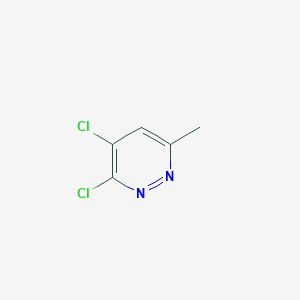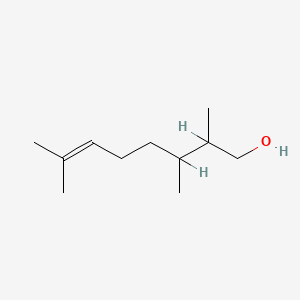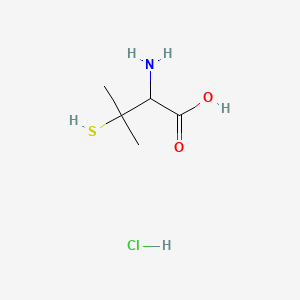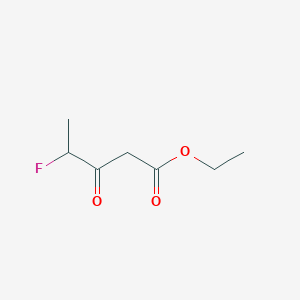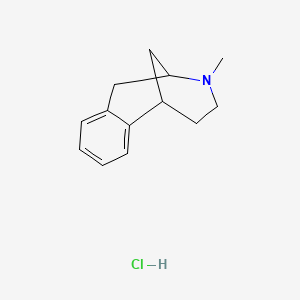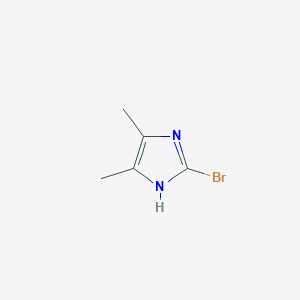![molecular formula C10H15NOS B3188672 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine CAS No. 22876-64-8](/img/structure/B3188672.png)
2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine
概要
説明
2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic drug that belongs to the amphetamine class of compounds. It was first synthesized in the early 1990s and has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, there has been a growing interest in the scientific research applications of 4-MTA.
科学的研究の応用
Antitumorigenic and Antiangiogenic Effects
Studies on 2-methoxyestradiol , a compound structurally related to 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, have shown antitumorigenic and antiangiogenic effects. This suggests potential applications in cancer research, particularly in understanding estrogen-induced cancers and exploring therapeutic avenues (B. Zhu & A. Conney, 1998).
Neurochemical and Neurotoxicity Studies
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) , sharing a methoxyphenyl group, has provided insights into neurochemistry and neurotoxicity. Such studies are pivotal for understanding the impact of recreational drug use on brain chemistry, exploring mechanisms of action, and informing public health policies (D. McKenna & Stephen J. Peroutka, 1990).
Environmental Impact of Chemicals
The environmental safety and impact of various chemicals, including brominated flame retardants and surfactants, have been extensively reviewed. These studies offer crucial data on chemical properties, environmental fate, toxicity, and the process of conducting risk assessments for chemicals with widespread use (C. Cowan-Ellsberry et al., 2014). This research area could be relevant for evaluating the environmental implications of this compound.
Pharmacology and Toxicology of Psychoactive Substances
The pharmacology and toxicology of psychoactive substances, including cathinone derivatives, have been reviewed to understand their effects, patterns of use, and potential risks. This research is essential for developing safety guidelines, therapeutic applications, and addressing public health concerns related to psychoactive drug use (J. Kelly, 2011).
Metabolic Pathways and Health Implications
Exploration of sulfur amino acid metabolism in the gastrointestinal tract and its links to human health highlights the importance of understanding metabolic pathways for dietary compounds. Such research can inform nutritional guidelines and therapeutic strategies for gastrointestinal diseases (D. Burrin & B. Stoll, 2007).
作用機序
Target of Action
The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors on the surface of cells or enzymes involved in various biochemical pathways. The role of these targets is typically to mediate physiological processes, and their activity can be modulated by the compound .
Mode of Action
The mode of action refers to how the compound interacts with its targets. This could involve binding to a specific site on the target, leading to an increase (agonism) or decrease (antagonism) in the target’s activity. The resulting changes could include altered cellular signaling, modified enzyme activity, or changes in gene expression .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in. The downstream effects could include the production of different metabolites, changes in energy production, or modifications to cell growth and survival .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound’s properties, such as its size, charge, and lipophilicity, can influence its bioavailability, or the extent and rate at which it reaches its site of action. Other factors, such as the route of administration and the presence of transport proteins, can also affect the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the induction of cell death. At the organism level, this could translate to therapeutic effects, side effects, or toxic effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIICVTDYJKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)
